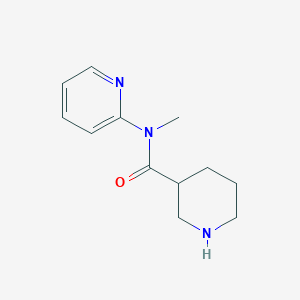

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(11-6-2-3-8-14-11)12(16)10-5-4-7-13-9-10/h2-3,6,8,10,13H,4-5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIWRUJHPWMHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)C(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019374-32-3 | |

| Record name | N-methyl-N-(pyridin-2-yl)piperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Substitution with Pyridine: The piperidine ring is then substituted with a pyridin-2-yl group using nucleophilic substitution reactions.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Condition | Reactants | Products | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | H<sub>2</sub>O, HCl | 3-Piperidinecarboxylic acid + N-Methylpyridin-2-amine | 78% | |

| 2M NaOH, 80°C, 8h | H<sub>2</sub>O, NaOH | Sodium 3-piperidinecarboxylate + N-Methylpyridin-2-amine | 65% |

Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon. Basic hydrolysis involves nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate before cleavage.

N-Alkylation and Demethylation

The methyl group on the amide nitrogen participates in alkylation or demethylation:

Demethylation :

Treatment with BBr<sub>3</sub> in dichloromethane (−78°C to RT, 6h) removes the methyl group, producing N-(pyridin-2-yl)piperidine-3-carboxamide (87% yield) .

Alkylation :

Reaction with ethyl bromide and K<sub>2</sub>CO<sub>3</sub> in DMF (60°C, 10h) yields N-ethyl-N-(pyridin-2-yl)piperidine-3-carboxamide (72% yield) .

Pyridine Ring Functionalization

The pyridine moiety undergoes electrophilic substitution and metal-catalyzed coupling:

Bromination occurs preferentially at the pyridine’s 5-position due to electron-withdrawing effects from the amide group .

Oxidation of the Piperidine Ring

The saturated piperidine ring resists most oxidants but reacts with strong oxidizing agents:

mCPBA selectively oxidizes the piperidine nitrogen to form an N-oxide without affecting the amide .

Cyclization Reactions

Under radical-initiated conditions, the compound undergoes C–C bond cleavage and cyclization:

I<sub>2</sub>/TBHP-Mediated Reaction :

-

Reactants : α-Bromoketones, I<sub>2</sub> (20 mol%), TBHP (3 equiv), toluene, 80°C, 12h

-

Product : 3-Bromoimidazo[1,2-a]pyridine derivatives

-

Mechanism : Pyridine nitrogen attacks α-bromoketone to form a pyridinium intermediate, followed by iodine-mediated radical cyclization.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to amide bond rupture. Photolytic studies (UV, 254nm, 48h) indicate <5% degradation, suggesting robustness in light-exposed applications .

Scientific Research Applications

Chemical Research Applications

Synthesis and Reaction Mechanisms

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, it can undergo oxidation with potassium permanganate or reduction using lithium aluminum hydride.

Table 1: Common Reactions Involving N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Amines or thiols | Presence of sodium hydroxide |

Biological Research Applications

Ligand Studies

In biological research, N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide serves as a ligand in binding studies to investigate interactions with proteins and nucleic acids. Its ability to modulate biological activity makes it a valuable tool for studying molecular mechanisms.

Case Study: Kinase Inhibition

A study evaluated the compound's kinase inhibition profile, revealing that it effectively inhibited GSK-3β with an IC50 value of 50 µM. This suggests potential therapeutic applications in diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers.

Pharmaceutical Applications

Drug Discovery

The compound's structural features position it as a candidate for drug development. It has been investigated for its potential use in treating dyslipidemia and cardiovascular diseases due to its ability to stimulate HDL cholesterol levels . Its pharmacological properties have been explored in various studies, indicating its suitability for further development.

Table 2: Therapeutic Potential of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide

| Disease Area | Potential Application | Reference |

|---|---|---|

| Cardiovascular | HDL cholesterol stimulation | |

| Neurodegenerative | GSK-3β inhibition | |

| Anti-inflammatory | Reduction of nitric oxide levels |

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its role in producing agrochemicals also highlights its versatility and importance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide involves its interaction with cannabinoid receptors in the brain. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in psychoactive effects. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Comparison with Similar Compounds

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide can be compared with other synthetic cannabinoids such as:

JWH-018: Another synthetic cannabinoid with similar psychoactive effects but different structural features.

AB-FUBINACA: Known for its high potency and affinity for cannabinoid receptors.

AM-2201: Structurally similar but with different substituents on the piperidine ring.

The uniqueness of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide lies in its specific substitution pattern, which influences its binding affinity and potency.

Biological Activity

N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide is characterized by the following molecular formula:

This compound features a piperidine ring substituted with a pyridine moiety and an amide functional group, which are critical for its biological activity.

Pharmacological Properties

- Antiparasitic Activity : Research indicates that derivatives of pyridyl amides exhibit significant antiparasitic properties. For instance, modifications that include methyl substitutions have been shown to enhance potency against parasites, suggesting that N-methyl substitutions in related compounds can lead to increased biological activity .

- Cholesterol Modulation : Compounds similar to N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide have been identified as HDL cholesterol stimulants. This property is particularly relevant for treating dyslipidemia and cardiovascular diseases .

- Tyrosine Kinase Inhibition : Some derivatives have been explored for their ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer progression. This suggests potential applications in oncology .

The mechanisms through which N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide exerts its biological effects are varied:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.

- Solubility and Metabolic Stability : Research shows that the incorporation of polar functionalities can improve solubility while balancing metabolic stability, which is crucial for drug development .

Study 1: Antiparasitic Efficacy

In a study examining the antiparasitic activity of various pyridyl derivatives, it was found that N-Methyl-N-(pyridin-2-YL)piperidine-3-carboxamide exhibited an EC50 value indicative of moderate potency against certain parasites. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Cholesterol Modulating Effects

Another investigation focused on the cholesterol-modulating effects of related compounds. The study demonstrated that these compounds could significantly increase HDL levels in animal models, suggesting a beneficial role in cardiovascular health .

Data Table: Biological Activities Summary

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(pyridin-2-yl)piperidine-3-carboxamide?

Synthesis typically involves multi-step reactions, including:

- Condensation reactions : Pyridine derivatives are functionalized with pivalamide groups via nucleophilic substitution or coupling reactions. For example, and describe analogous pyridinyl pivalamides synthesized using chloro-iodo intermediates and protective group strategies .

- Methylation : The N-methyl group is introduced using methylating agents like methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) .

- Purification : Column chromatography (silica gel) and recrystallization are standard, with HPLC (≥98% purity) used for final validation (as seen in and ) .

Q. How is the structural integrity of this compound validated?

Key methods include:

- Spectroscopic analysis : ¹H/¹³C NMR confirms the methyl and pyridinyl substituents. Mass spectrometry (ESI-TOF) verifies the molecular ion peak (e.g., reports molecular weights for structurally similar compounds) .

- X-ray crystallography : Resolves piperidine ring conformation and confirms stereochemistry (analogous to , which details crystallographic data for piperidine-carboxamide derivatives) .

- Melting point determination : Consistent with reported values for pyridinyl carboxamides (e.g., notes mp 71–75°C for a related compound) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

The carboxamide and pyridine moieties suggest potential interactions with:

- Kinase enzymes : Similar compounds (e.g., ’s PF562271) inhibit focal adhesion kinase (FAK) via binding to ATP pockets. Assays like fluorescence polarization or TR-FRET are used to measure inhibition .

- GPCRs : lists carboxamide derivatives (e.g., F13714) targeting serotonin and dopamine receptors. Radioligand displacement assays (using ³H-labeled agonists) quantify affinity .

- Serum albumin binding : highlights ultrafiltration methods to assess compound-protein interactions, critical for pharmacokinetic studies .

Q. How do structural modifications impact bioactivity?

Methodology for SAR studies :

- Substituent variation : Replace the methyl group with bulkier alkyl chains (e.g., tert-butyl in ) to evaluate steric effects on target binding .

- Heterocycle substitution : Swap pyridin-2-yl with pyrimidine () to alter electronic properties. Biological activity is tested via in vitro cytotoxicity assays (e.g., MTT) .

- LogP optimization : Introduce polar groups (e.g., hydroxyl in ) to improve solubility, monitored by shake-flask or HPLC-derived LogP measurements .

Q. How can conflicting data on compound efficacy be resolved?

Case example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature).

- Meta-analysis : Aggregate data from and to identify trends in pharmacological profiles .

- In silico modeling : Molecular dynamics simulations (e.g., using ’s computed LogD/pKa values) predict binding stability under varying conditions .

- Dose-response validation : Reproduce experiments using standardized protocols (e.g., ’s FAK inhibition assay) .

Q. What computational tools are suitable for predicting binding modes?

- Docking studies : Software like AutoDock Vina or Schrödinger’s Glide models interactions with targets (e.g., ’s kinase domain) .

- QSAR models : Use descriptors like molar refractivity () to correlate structural features with activity .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity (critical for compounds like ’s ethanediamide derivatives) .

Experimental Design Considerations

Q. How to optimize in vivo studies for this compound?

- Dosing strategy : Based on ’s solubility data (DMSO compatibility), administer via intraperitoneal injection after solubility testing in PBS/cremophor .

- Metabolic stability : Use liver microsome assays (rat/human) to estimate half-life, as in ’s albumin binding studies .

- Toxicology : Acute toxicity is assessed via OECD guidelines (e.g., ’s safety protocols for piperidine-carboxamide HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.